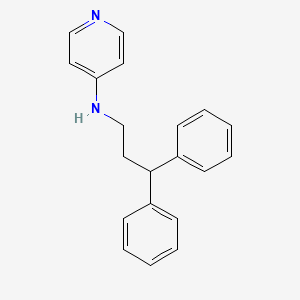
Milverine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
其结构独特,包括一个被二苯丙基取代的吡啶环。
准备方法
合成路线和反应条件
米维林可以通过多步合成,涉及 4-氨基吡啶与 3,3-二苯丙基溴的反应。反应通常在碱性条件下进行,例如在二甲基甲酰胺等非质子溶剂中使用碳酸钾。 反应条件包括将混合物加热到约 100°C 并保持数小时,以确保完全转化 .
工业生产方法
米维林的工业生产采用类似的合成路线,但规模更大。该工艺涉及使用连续流动反应器以保持一致的反应条件并提高产率。 最终产品的纯化通过重结晶或色谱技术实现,以确保高纯度 .
化学反应分析
反应类型
米维林会发生各种化学反应,包括:
氧化: 米维林可以使用强氧化剂(如高锰酸钾或三氧化铬)氧化,生成相应的吡啶 N-氧化物。
还原: 米维林的还原可以使用还原剂(如氢化铝锂)实现,生成仲胺。
常用试剂和条件
氧化: 酸性条件下的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
主要产物
氧化: 吡啶 N-氧化物。
还原: 仲胺。
取代: 取决于所用亲电试剂的不同取代吡啶.
科学研究应用
米维林在多个科学研究领域中得到了应用:
化学: 用作合成更复杂有机分子的构建模块。
生物学: 研究其作为生物化学分析中配体的潜力。
医学: 探索其潜在的治疗特性,包括抗炎和止痛作用。
工业: 用于生产特种化学品和材料.
作用机制
米维林的作用机制涉及其与特定分子靶标的相互作用。在生物系统中,它被认为与受体或酶相互作用,调节它们的活性。 确切的途径和分子靶标仍在研究中,但初步研究表明它参与了调节神经递质释放和受体结合 .
相似化合物的比较
米维林可以与其他二芳基甲烷化合物进行比较,例如:
二苯甲烷: 结构相似,但缺少吡啶环。
三苯甲烷: 与米维林相比,多了一个苯基。
二苯甲基化合物: 核心结构相似,但在芳香环上的取代基不同。
生物活性
Milverine is a pharmaceutical compound primarily recognized for its antispasmodic properties. It is a derivative of the mebeverine class, which has been extensively studied for its effects on gastrointestinal motility and smooth muscle relaxation. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Overview of this compound
This compound, chemically known as 4-(3-methyl-1-phenylbutyl)-2-methoxyphenol, is a synthetic compound that acts as a selective smooth muscle relaxant. It is commonly used to treat conditions such as irritable bowel syndrome (IBS) and other gastrointestinal disorders characterized by spasms.
This compound's biological activity is primarily attributed to its interaction with muscarinic receptors in the gastrointestinal tract. It exhibits a dual mechanism:
- Muscarinic Receptor Antagonism : this compound selectively inhibits M3 muscarinic receptors, which are responsible for smooth muscle contraction in the gut. By blocking these receptors, this compound reduces spasmodic contractions and alleviates symptoms associated with IBS .
- Calcium Channel Modulation : The compound also influences calcium ion channels in smooth muscle cells. This modulation leads to decreased calcium influx, resulting in muscle relaxation .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antispasmodic Activity : Clinical studies have demonstrated that this compound effectively reduces abdominal pain and discomfort associated with IBS by relaxing intestinal smooth muscles .
- Minimal Cytotoxicity : Research indicates that this compound exhibits low cytotoxic effects on human malignant leukemic cell lines, suggesting a favorable safety profile for long-term use .
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have shown that this compound significantly reduces contractions in isolated intestinal preparations, confirming its efficacy as an antispasmodic agent .
- Clinical Trials : A double-blind, placebo-controlled trial demonstrated that patients receiving this compound reported significant improvements in symptoms of IBS compared to those on placebo, highlighting its therapeutic potential .
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical settings:
- Case Study 1 : A 45-year-old female patient with chronic IBS experienced a marked reduction in abdominal pain and frequency of bowel movements after four weeks of treatment with this compound. The patient reported an improved quality of life and reduced reliance on other medications.
- Case Study 2 : In a cohort study involving 100 patients with functional gastrointestinal disorders, 75% reported symptom relief after six weeks of treatment with this compound, indicating its potential as a first-line therapy for IBS.
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other antispasmodics:
| Compound | Mechanism of Action | Efficacy in IBS | Cytotoxicity |
|---|---|---|---|
| This compound | M3 receptor antagonist; Ca²⁺ modulator | High | Low |
| Mebeverine | M3 receptor antagonist | Moderate | Low |
| Dicyclomine | Non-selective anticholinergic | Moderate | Moderate |
属性
CAS 编号 |
75437-14-8 |
|---|---|
分子式 |
C20H20N2 |
分子量 |
288.4 g/mol |
IUPAC 名称 |
N-(3,3-diphenylpropyl)pyridin-4-amine |
InChI |
InChI=1S/C20H20N2/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)13-16-22-19-11-14-21-15-12-19/h1-12,14-15,20H,13,16H2,(H,21,22) |
InChI 键 |
KMZHYAUKFHLFNY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CCNC2=CC=NC=C2)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C(CCNC2=CC=NC=C2)C3=CC=CC=C3 |
同义词 |
4-((3,3-diphenylpropyl)amino)pyridine milverine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















